Ipsalazide

Vue d'ensemble

Description

L'ipsalazide est un nouvel analogue de la sulfasalazine, conçu pour libérer de l'acide 5-aminosalicylique et une molécule porteuse non toxique dans le tractus gastro-intestinal . Il est principalement utilisé pour le traitement des maladies inflammatoires de l'intestin, telles que la rectocolite hémorragique .

Méthodes De Préparation

L'ipsalazide est synthétisé par couplage diazoïque de la 4-aminobenzoylglycine avec l'acide salicylique . La réaction implique la formation d'une liaison azo entre les deux molécules, conduisant au produit final. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction similaires, assurant un rendement élevé et la pureté du composé .

Analyse Des Réactions Chimiques

L'ipsalazide subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former divers produits d'oxydation.

Réduction : La liaison azo de l'this compound peut être réduite pour former des amines.

Substitution : L'this compound peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions comprennent l'acide 5-aminosalicylique et d'autres dérivés .

Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la formation et le clivage des liaisons azo.

Biologie : Étudié pour ses effets sur les processus cellulaires tels que l'autophagie et l'apoptose.

Médecine : Utilisé dans le traitement des maladies inflammatoires de l'intestin, avec des recherches en cours sur son potentiel de traitement d'autres affections inflammatoires.

Industrie : Employé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans le contrôle de la qualité

Mécanisme d'action

L'this compound exerce ses effets en libérant de l'acide 5-aminosalicylique dans le côlon, qui possède des propriétés anti-inflammatoires . Les cibles moléculaires et les voies impliquées comprennent l'inhibition du métabolisme de l'acide arachidonique et la modulation de la réponse immunitaire dans le tractus gastro-intestinal .

Applications De Recherche Scientifique

Scientific Research Applications

Ipsalazide has demonstrated a variety of applications across different fields of research:

1. Chemistry:

- Model Compound: this compound serves as a model compound to study azo bond formation and cleavage, which is crucial in understanding the chemical behavior of azo compounds in various reactions.

- Prodrug Studies: It has been utilized in studies focusing on prodrug design, particularly in antibody-directed enzyme prodrug therapy (ADEPT), showcasing its potential for targeted cancer therapies .

2. Biology:

- Cellular Effects: Research has investigated the effects of this compound on cellular processes such as autophagy and apoptosis, indicating its role in modulating cell survival and death pathways.

- Microbial Activity: The compound has been explored for its antimicrobial properties, particularly against gastrointestinal pathogens, highlighting its potential as an antimicrobial agent .

3. Medicine:

- Inflammatory Bowel Disease Treatment: this compound is primarily used in the treatment of ulcerative colitis and Crohn's disease, offering benefits similar to sulfasalazine but with fewer side effects. Its mechanism involves the release of 5-aminosalicylic acid in the colon, which exerts anti-inflammatory effects .

- Comparative Efficacy: Studies have shown that this compound has comparable efficacy to other 5-ASA compounds like balsalazide and olsalazine, with a focus on its improved safety profile and targeted release mechanisms .

4. Pharmaceutical Development:

- Quality Control Reference: In pharmaceutical industries, this compound is employed as a reference compound for quality control processes due to its well-characterized properties and effects.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Clinical Trials: A double-blind study comparing this compound with balsalazide demonstrated that both compounds effectively induced remission in patients with ulcerative colitis, but this compound showed a statistically significant reduction in adverse effects .

- Long-term Efficacy: Research indicates that long-term use of this compound leads to sustained remission rates comparable to those achieved with mesalamine-based therapies, reinforcing its place as a viable treatment option for chronic inflammatory bowel disease management .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

L'ipsalazide est similaire à d'autres analogues de la sulfasalazine, tels que la balsalazide et l'olsalazine . il est unique en sa capacité à libérer de l'acide 5-aminosalicylique et une molécule porteuse non toxique, réduisant les effets secondaires associés à la sulfasalazine . D'autres composés similaires comprennent :

Balsalazide : Un autre analogue de la sulfasalazine utilisé pour traiter les maladies inflammatoires de l'intestin.

Olsalazine : Un dimère de l'acide 5-aminosalicylique utilisé à des fins thérapeutiques similaires.

L'this compound est unique par son profil d'innocuité amélioré et sa libération ciblée de la partie thérapeutique active dans le côlon .

Activité Biologique

Ipsalazide is a compound primarily recognized for its therapeutic applications in treating inflammatory bowel diseases, particularly ulcerative colitis. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies that highlight its clinical efficacy.

Overview of this compound

This compound is a prodrug derived from 5-aminosalicylic acid (5-ASA) and is designed to release 5-ASA upon metabolism. The compound is used to reduce inflammation in the gastrointestinal tract and has shown promise in improving patient outcomes in ulcerative colitis.

The biological activity of this compound can be attributed to its active metabolite, 5-ASA, which exhibits several pharmacological properties:

- Anti-inflammatory Effects : 5-ASA acts topically on the colonic mucosa to inhibit leukotriene synthesis and downregulate pro-inflammatory cytokines.

- Antioxidant Properties : The compound has been shown to scavenge free radicals and reduce oxidative stress within the gut.

- Modulation of Gut Microbiota : this compound influences the composition of gut microbiota, promoting beneficial bacterial growth while inhibiting pathogenic strains.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-absorbed in the gastrointestinal tract, with peak plasma concentrations occurring within a few hours post-administration. The drug's bioavailability is influenced by its formulation and the presence of food.

Efficacy in Clinical Trials

A pooled analysis involving multiple clinical trials demonstrated that this compound significantly improved clinical outcomes in patients with ulcerative colitis compared to placebo. Key findings include:

Case Studies

Several case studies have highlighted the real-world effectiveness of this compound:

- Case Study A : A 35-year-old male with moderate ulcerative colitis experienced significant symptom relief after starting treatment with this compound. His clinical scores improved from severe to mild within three months.

- Case Study B : A longitudinal study on elderly patients revealed that those treated with this compound reported fewer adverse effects and better adherence compared to traditional therapies.

Safety Profile

This compound is generally well-tolerated, with the most common side effects being gastrointestinal disturbances such as nausea and diarrhea. Serious adverse events are rare but can include hypersensitivity reactions.

Propriétés

Numéro CAS |

80573-03-1 |

|---|---|

Formule moléculaire |

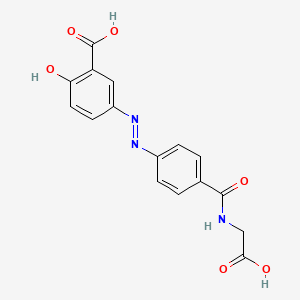

C16H13N3O6 |

Poids moléculaire |

343.29 g/mol |

Nom IUPAC |

5-[[4-(carboxymethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C16H13N3O6/c20-13-6-5-11(7-12(13)16(24)25)19-18-10-3-1-9(2-4-10)15(23)17-8-14(21)22/h1-7,20H,8H2,(H,17,23)(H,21,22)(H,24,25) |

Clé InChI |

CQSRTOJJBONKMC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |

SMILES isomérique |

C1=CC(=CC=C1C(=O)NCC(=O)O)N/N=C/2\C=CC(=O)C(=C2)C(=O)O |

SMILES canonique |

C1=CC(=CC=C1C(=O)NCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5-(carboxymethylcarbamoyl-4-phenylazo)salicylic acid BX 650 A ipsalazide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.